2-(Methylthio)succinic acid

Description

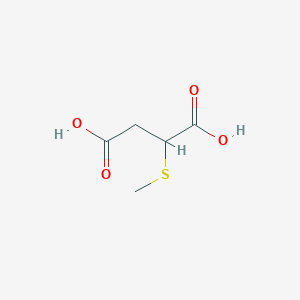

Structure

2D Structure

3D Structure

Properties

CAS No. |

22119-05-7 |

|---|---|

Molecular Formula |

C5H8O4S |

Molecular Weight |

164.18 g/mol |

IUPAC Name |

2-methylsulfanylbutanedioic acid |

InChI |

InChI=1S/C5H8O4S/c1-10-3(5(8)9)2-4(6)7/h3H,2H2,1H3,(H,6,7)(H,8,9) |

InChI Key |

RZBUKFQTUZLROF-UHFFFAOYSA-N |

Canonical SMILES |

CSC(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches for 2 Methylthio Succinic Acid

Classical Organic Synthesis Routes to 2-(Methylthio)succinic Acid and its Analogues

Classical organic synthesis provides several pathways to this compound and its related compounds. One common approach involves the Michael-type addition of a thiol to an unsaturated dicarboxylic acid derivative. For instance, the addition of methanethiol (B179389) to maleic or fumaric acid esters can yield the corresponding this compound diesters, which can then be hydrolyzed to the diacid.

Another strategy is the acylation of a thioether-containing aromatic compound with succinic anhydride (B1165640). For example, the acylation of p-methylthioanisole with succinic anhydride can produce γ-(2-methylthio-5-methyl-phenyl)-γ-oxo-butyric acid, a related keto-acid. researchgate.net

The reaction of ester enolates with copper(II) salts has also been explored for the synthesis of substituted succinate (B1194679) esters. acs.org This method can be adapted to introduce the methylthio group. Additionally, arylsuccinic acids can be synthesized through various methods, offering pathways to analogues of this compound. researchgate.net

| Starting Material | Reagent | Product | Reference |

| Maleic or Fumaric Acid Ester | Methanethiol | This compound Diester | |

| p-Methylthioanisole | Succinic Anhydride | γ-(2-Methylthio-5-methyl-phenyl)-γ-oxo-butyric acid | researchgate.net |

| Ester Enolates | Copper(II) salts | Substituted Succinate Esters | acs.org |

Stereoselective Synthesis Strategies for Chiral Isomers

The presence of a chiral center at the C2 position of this compound means that it can exist as two enantiomers. The development of stereoselective synthetic methods to obtain enantiomerically pure forms of this compound is crucial for applications where specific stereochemistry is required.

Asymmetric synthesis is a powerful tool for achieving high enantioselectivity. This can involve the use of chiral auxiliaries, catalysts, or starting materials. For example, the enantioselective synthesis of 2,3-disubstituted succinic acids has been achieved through the oxidative homocoupling of optically active 3-acyl-2-oxazolidones. acs.org While not directly applied to this compound in the cited literature, this approach could potentially be adapted.

Another strategy involves the stereoselective reduction of a precursor molecule. For instance, a Lewis acid-mediated stereoselective reduction of a methyl C-aryl peracetylated glycoside using a silyl (B83357) hydride has been used to set the stereochemistry of a crucial anomeric chiral center in the synthesis of an SGLT-2 inhibitor. researchgate.net Such reductive techniques could be explored for the stereoselective synthesis of this compound derivatives.

The evolution of predictive tools, rooted in physical organic chemistry, is increasingly aiding in the design of stereoselective syntheses. rsc.org These tools can help in navigating the vast chemical space to identify optimal conditions and catalysts for achieving desired stereochemical outcomes. rsc.org

| Strategy | Key Feature | Potential Application to this compound | Reference |

| Asymmetric Synthesis | Use of chiral auxiliaries (e.g., 3-acyl-2-oxazolidones) | Enantioselective introduction of substituents | acs.org |

| Stereoselective Reduction | Lewis acid-mediated reduction with silyl hydrides | Control of stereochemistry at the C2 position | researchgate.net |

| Predictive Modeling | Computational analysis of reaction pathways | Optimization of reaction conditions for high enantioselectivity | rsc.org |

Enzymatic Synthesis and Biocatalytic Transformations

Enzymatic and biocatalytic methods offer a green and highly selective alternative to classical chemical synthesis. These approaches often proceed under mild conditions and can provide excellent stereoselectivity.

Enzymes such as aldolases are of particular interest for carbon-carbon bond formation. nih.gov While direct enzymatic synthesis of this compound is not widely reported, related biocatalytic transformations suggest its feasibility. For instance, the enzymatic synthesis of co-oligomers of L-methionine and its hydroxy analogue, 2-hydroxy-4-(methylthio)butanoic acid (HMB), has been demonstrated using the proteolytic enzyme papain. nih.gov This highlights the potential of enzymes to handle sulfur-containing substrates.

Furthermore, the production of succinic acid through microbial fermentation is a well-established industrial process. dtu.dk Engineered microorganisms could potentially be designed to incorporate a methylthio group into the succinic acid backbone. For example, research into the production of O-succinyl-L-homoserine in engineered E. coli provides a platform that could be adapted for the synthesis of functionalized C4 chemicals. researchgate.net The use of a non-heme 2-oxoglutarate-dependent ethene-forming (EFE) enzyme for the synthesis of succinate also presents a potential enzymatic route. lynchburg.edu

| Biocatalyst | Substrate(s) | Product(s) | Relevance to this compound | Reference |

| Papain | L-methionine, 2-hydroxy-4-(methylthio)butanoic acid | Co-oligomers | Demonstrates enzymatic handling of methylthio-containing compounds | nih.gov |

| Engineered E. coli | Glucose | O-Succinyl-L-homoserine | Potential for engineered pathways to produce functionalized succinates | researchgate.net |

| Ethene-forming enzyme (EFE) | 2-Oxoglutarate | Succinate | Enzymatic route to the succinate backbone | lynchburg.edu |

Derivatization Strategies of the Carboxylic Acid Moieties

The two carboxylic acid groups of this compound provide reactive handles for further chemical modifications. Derivatization of these groups can be used to alter the compound's physical and chemical properties, or to couple it to other molecules.

Esterification is a common derivatization strategy. colostate.edu The carboxylic acids can be converted to their corresponding esters (e.g., methyl or ethyl esters) by reaction with an alcohol in the presence of an acid catalyst. This is often done to improve solubility in organic solvents or to protect the carboxylic acid groups during subsequent reactions.

Amide formation is another important derivatization. The carboxylic acids can be activated, for example with a carbodiimide (B86325) agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and then reacted with an amine to form an amide bond. d-nb.info This method is widely used in biological and medicinal chemistry for conjugating carboxylic acids to proteins or other biomolecules. d-nb.info

For analytical purposes, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), derivatization is often necessary to improve volatility or detection sensitivity. und.eduresearchgate.net Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common method for GC analysis. und.edu For HPLC-MS analysis, reagents like 4-bromo-N-methylbenzylamine have been developed to enhance ionization efficiency and provide a recognizable isotopic pattern for detection. nih.gov

| Derivatization Method | Reagent(s) | Product Type | Purpose | Reference |

| Esterification | Alcohol, Acid Catalyst | Ester | Protection, Improved Solubility | colostate.edu |

| Amide Formation | Amine, EDC | Amide | Conjugation, Functionalization | d-nb.info |

| Silylation | BSTFA | Silyl Ester | GC Analysis | und.edu |

| Benzylamine Labeling | 4-bromo-N-methylbenzylamine | Benzylamide | HPLC-MS Analysis | nih.gov |

Chemical Modifications and Transformations of the Methylthio Group

The methylthio group in this compound is also amenable to chemical modification, providing another avenue for creating diverse analogues. The sulfur atom can participate in a variety of reactions, including oxidation and C-S bond formation/cleavage.

Oxidation of the thioether can lead to the corresponding sulfoxide (B87167) and sulfone. These transformations can significantly alter the polarity and biological activity of the molecule.

The C-S bond can be formed through various metal-catalyzed cross-coupling reactions. thieme-connect.de While typically used to synthesize aryl thioethers, these methods could potentially be adapted for the synthesis of this compound derivatives. thieme-connect.de Conversely, cleavage of the C-S bond can also be achieved under specific conditions.

Radical S-adenosyl-L-methionine (SAM) enzymes are known to catalyze the formation of thioether bonds in the biosynthesis of various natural products. nih.gov These enzymes use an iron-sulfur cluster to generate a reactive radical that facilitates the introduction of a sulfur-containing group. nih.gov This enzymatic strategy could inspire the development of novel biomimetic methods for modifying the methylthio group.

| Modification | Reagent/Method | Product Type | Potential Outcome | Reference |

| Oxidation | Oxidizing Agent | Sulfoxide, Sulfone | Altered Polarity and Biological Activity | |

| C-S Cross-Coupling | Metal Catalyst (e.g., Palladium) | Thioether | Synthesis of Analogues | thieme-connect.de |

| Enzymatic Thioether Formation | Radical SAM Enzymes | Thioether | Biomimetic Synthesis | nih.gov |

Chemical Reactivity and Mechanistic Studies of 2 Methylthio Succinic Acid

Oxidative Transformations and Sulfide (B99878) Reactivity

The sulfur atom in 2-(methylthio)succinic acid is susceptible to oxidation, a common reaction for thioethers. The oxidation of the thioether linkage can lead to the formation of sulfoxides and sulfones. researchgate.net The reactivity of the sulfide group is a key aspect of the chemical nature of this compound.

Studies on analogous thioether-containing carboxylic acids have provided insights into the mechanisms of oxidation. For instance, the oxidation of (carboxyalkyl)thiopropionic acid derivatives by hydroxyl radicals proceeds via the initial formation of a hydroxysulfuranyl radical. osti.gov The subsequent reactions and the formation of one-electron-oxidized intermediates, such as sulfur-sulfur three-electron-bonded dimers and sulfur-carboxylate oxygen-bonded sulfide radical cations, are influenced by factors like pH and the concentration of the thioether. osti.gov

The oxidation of similar sulfide-containing compounds has been achieved using various oxidizing agents. For example, hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA) are effective for oxidizing thioether linkages to sulfoxides and sulfones. researchgate.net Another method involves the in situ generation of chlorine dioxide from sodium chlorite (B76162) (NaClO₂) and hydrochloric acid (HCl) in organic solvents, which has been shown to effectively and selectively oxidize various sulfides to sulfones. nih.gov

The specific products and kinetics of the oxidation of this compound can be influenced by the reaction conditions and the oxidizing agent used. The presence of the carboxylic acid groups can also play a role in the reaction mechanism, potentially through intramolecular interactions. osti.gov

Reductive Processes and Desulfurization Reactions

The methylthio group of this compound can be removed through reductive processes, a reaction known as desulfurization. This type of reaction is valuable in organic synthesis for replacing a sulfur-containing functional group with a hydrogen atom.

A common reagent used for the desulfurization of thioethers is Raney nickel. For example, the desulfurization of 2-methylthioindolizine derivatives with Raney nickel in ethanol (B145695) smoothly yields the corresponding parent indolizines in good yields. clockss.org Similarly, the desulfurization of other sulfur-containing heterocyclic compounds has been reported. oup.comscispace.com

While specific studies on the desulfurization of this compound are not widely available, the general principles of thioether reduction can be applied. The reaction would likely proceed by the hydrogenolysis of the carbon-sulfur bonds, leading to the formation of succinic acid. The efficiency and conditions of such a reaction would depend on the specific reducing agent and the reaction parameters employed.

Esterification and Amidation Kinetics and Thermodynamics

The carboxylic acid groups of this compound can undergo esterification and amidation reactions. These are fundamental transformations in organic chemistry, leading to the formation of esters and amides, respectively.

Esterification:

The esterification of succinic acid and its derivatives has been the subject of kinetic and thermodynamic studies. The reaction of succinic acid with ethanol, for example, is a reversible two-step process that forms monoethyl and diethyl succinate (B1194679). researchgate.net This reaction can be catalyzed by various solid acid catalysts, such as Amberlyst-15 ion-exchange resin. researchgate.net Kinetic modeling of this process has been performed using pseudohomogeneous mole fraction models, which have been shown to fit experimental data well. researchgate.net

The thermodynamics of the enzyme-catalyzed esterification of succinic acid with ethanol have also been investigated. nih.gov Studies using Candida antarctica lipase (B570770) B have shown that the apparent equilibrium constant is strongly dependent on the concentrations of water and succinic acid, as well as the temperature. nih.gov Thermodynamic models like the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) have been used to predict the activity coefficients of the reacting species, which have a significant impact on the thermodynamic equilibrium constants. nih.gov

Amidation:

The reaction of the carboxylic acid groups with amines leads to the formation of amides. The general reactivity of carboxylic acids with amines to form amides is well-established. noaa.gov While specific kinetic and thermodynamic data for the amidation of this compound are not readily found, the principles governing the amidation of other carboxylic acids would apply. The reaction is typically driven by the removal of water or the use of coupling agents.

Nucleophilic and Electrophilic Substitution Reactions at the Succinic Acid Backbone

The succinic acid backbone of this compound can potentially undergo nucleophilic and electrophilic substitution reactions, although these are generally less common than reactions at the carboxylic acid or methylthio groups.

Nucleophilic Substitution:

Nucleophilic substitution reactions involve the replacement of a leaving group by a nucleophile. iitk.ac.in In the context of this compound, a potential, though likely challenging, reaction would be the displacement of the methylthio group by a strong nucleophile. However, the sulfide is not an excellent leaving group, and such reactions may require activation. The methylthio group itself can participate in nucleophilic substitution reactions on other molecules.

Electrophilic Substitution:

Electrophilic substitution reactions involve the replacement of a functional group, typically a hydrogen atom, by an electrophile. byjus.com In aliphatic systems, these reactions are less common than in aromatic systems. For this compound, electrophilic substitution at the carbon backbone would likely require harsh conditions and may not be a synthetically useful transformation. The generation of a carbocation intermediate is a key step in many electrophilic substitution reactions. byjus.com

It is important to note that the reactivity of the succinic acid backbone is significantly lower than that of the carboxylic acid and sulfide functionalities. ontosight.ai

Intramolecular Cyclization and Rearrangement Pathways

Under certain conditions, this compound and its derivatives can undergo intramolecular cyclization and rearrangement reactions.

Intramolecular Cyclization:

The presence of two carboxylic acid groups and a methylthio group provides the potential for intramolecular reactions. For example, derivatives of succinic acid can undergo intramolecular cyclization to form cyclic anhydrides upon heating or treatment with dehydrating agents. kfu.edu.sa

Furthermore, in related systems, intramolecular cyclization involving a thioether and other functional groups has been observed. For instance, the intramolecular cyclization of olefinic amides mediated by DMSO/SOCl₂ has been used to synthesize methylthiolated heterocycles. nih.gov While not directly involving this compound, this demonstrates the potential for the methylthio group to participate in cyclization reactions. Studies on the Friedel-Crafts cyclization of succinic half-ester derivatives also show the formation of cyclic products. kfu.edu.sa

Rearrangement Pathways:

Rearrangement reactions involve the migration of an atom or group within a molecule. While specific rearrangement pathways for this compound are not well-documented, related succinate systems have been studied. For example, the vitamin B12s-promoted rearrangement of methylmalonate to succinate has been investigated to probe for the involvement of free radical intermediates. nih.gov

The potential for rearrangement in this compound would depend on the specific reaction conditions and the generation of reactive intermediates.

Biochemical Roles and Metabolic Interconnections of 2 Methylthio Succinic Acid

Integration within Microbial Metabolic Pathways

2-(Methylthio)succinic acid and its related compounds are integral to various microbial metabolic pathways, particularly those involving sulfur-containing organic compounds. Microorganisms in diverse environments, from soil and marine sediments to the gut of animals, play a crucial role in the global sulfur cycle by metabolizing these compounds. caister.comgenome.jpkegg.jp

One of the key metabolic contexts for these compounds is the degradation of dimethylsulfoniopropionate (DMSP), a significant organosulfur molecule produced by marine phytoplankton. asm.orgnih.gov The demethylation pathway of DMSP, which accounts for 50-90% of its processing, leads to the formation of methanethiol (B179389) (MT). asm.org MT is a volatile sulfur compound that can be further metabolized by microorganisms. caister.comasm.org Aerobic bacteria, such as those from the Hyphomicrobium and Thiobacillus genera, utilize methanethiol oxidase to degrade MT. caister.com In anaerobic environments like anoxic lake sediments, the degradation of sulfur-containing amino acids such as methionine is a primary source of MT. caister.com

Furthermore, certain bacteria can utilize methylsuccinic acid, a related dicarboxylic acid, as a carbon source for producing biodegradable plastics like polyhydroxyalkanoates (PHAs). ontosight.ai The metabolism of these sulfur-containing compounds is not only vital for the microorganisms themselves, providing carbon and sulfur sources, but also has broader environmental implications. asm.org

Enzymatic Activities Associated with this compound Transformation

The transformation of this compound and related methylthio-alkanes is facilitated by a specific class of enzymes. A notable enzyme system involved is the methylthio-alkane reductase, which is a type of nitrogenase-like enzyme. eurekalert.orgbiorxiv.orgresearchgate.net These enzymes are responsible for cleaving the carbon-sulfur bond in small volatile organic sulfur compounds to scavenge sulfur. eurekalert.org

Key findings on methylthio-alkane reductases:

Function: They catalyze the cleavage of carbon-sulfur bonds. For instance, they act on (2-methylthio)ethanol, a precursor in some ethylene (B1197577) biosynthesis pathways, to release sulfur and ethylene as a byproduct. eurekalert.orgenergy.gov They can also utilize ethylmethyl sulfide (B99878) and dimethyl sulfide to produce ethane (B1197151) and methane (B114726), respectively. eurekalert.org

Structure: These enzymes possess large metalloclusters, including a P-cluster and an [Fe8S9C]-cluster, which were previously thought to be exclusive to nitrogenases. biorxiv.orgresearchgate.net The methylthio-alkane reductase is the first nitrogenase-like enzyme identified to contain these complex clusters without the ability to fix nitrogen. biorxiv.org

Components: The enzyme complex, designated MarHDK, is homologous to the nitrogenase proteins NifH (reductase iron protein) and NifDK (catalytic subunits). energy.gov

Another crucial enzyme in the metabolism of related sulfur compounds is methanethiol oxidase (MTO). MTO is found in a wide range of organisms, including bacteria, archaea, and humans. asm.org It was initially believed that MTOs degrade methanethiol into hydrogen sulfide (H₂S), hydrogen peroxide (H₂O₂), and formaldehyde. asm.org However, recent research on MTOs from the Rhodobacteraceae family, which are significant DMSP degraders in marine environments, has shown that the direct product is sulfane sulfur (S⁰) and water, not H₂S and H₂O₂. nih.gov This discovery has significant implications for understanding the marine sulfur cycle. nih.gov

Precursor and Metabolite Roles in Biosynthetic Chains (e.g., Methionine Metabolism)

This compound and its metabolic relatives are key players in the biosynthesis of essential sulfur-containing compounds, most notably the amino acid methionine. wikipedia.org Methionine is a critical component in the health and metabolism of numerous species, serving as a precursor for other amino acids like cysteine and taurine (B1682933), as well as the important antioxidant glutathione. wikipedia.orgmdpi.com

The methionine salvage pathway is a crucial metabolic route where these compounds are involved. researchgate.net In this pathway, byproducts of methionine utilization, such as 5'-methylthioadenosine (MTA), are recycled back to methionine. energy.gov For example, in an anaerobic pathway discovered in Rhodospirillum rubrum, (2-methylthio)ethanol is converted to methanethiol, which is a direct precursor to methionine, via the action of methylthio-alkane reductase. researchgate.netenergy.gov This highlights the central role of this enzyme in linking sulfur compound degradation to methionine biosynthesis. energy.gov

Furthermore, the fermentative production of 2,4-dihydroxybutyrate (DHB) has been developed as a sustainable method for synthesizing the methionine analogue, 2-hydroxy-4-(methylthio)butyrate (HMTB). researchgate.netnih.govfrontiersin.org HMTB is widely used as a dietary source of methionine. nih.gov This process underscores the potential of using biosynthetic pathways to create valuable compounds related to methionine metabolism. researchgate.netnih.gov

Engineered Metabolic Pathways for Biosynthesis or Degradation

The understanding of the metabolic pathways involving this compound and related compounds has paved the way for metabolic engineering efforts to produce valuable chemicals or to control undesirable byproducts.

One significant area of application is the production of succinic acid, a C4-dicarboxylic acid identified as a key platform chemical for synthesizing a variety of products, including polymers and solvents. frontiersin.orgwikipedia.org While natural producers of succinic acid exist, such as Actinobacillus succinogenes and Mannheimia succiniciproducens, metabolic engineering of organisms like Escherichia coli and Saccharomyces cerevisiae has been extensively explored to enhance production. frontiersin.orgnih.govnih.gov These efforts often involve:

Redirecting carbon flux towards the reductive tricarboxylic acid (TCA) cycle. frontiersin.orgnih.gov

Overexpressing key enzymes like phosphoenolpyruvate (B93156) (PEP) carboxylase or pyruvate (B1213749) carboxylase to increase CO₂ fixation. nih.govresearchgate.net

Balancing the cellular redox state (NADH/NAD⁺ ratio). frontiersin.org

A non-natural biosynthetic route for 2-methylsuccinic acid (2-MSA), a valuable C5 branched-chain dicarboxylate, has been successfully engineered in E. coli. nih.gov This was achieved by combining the citramalate (B1227619) pathway with an enoate reductase to convert the intermediate citraconate into 2-MSA. nih.gov The screening of different enoate reductases led to the identification of a more efficient enzyme from Klebsiella pneumoniae, significantly improving the production titer. nih.gov

Furthermore, metabolic engineering has been applied to control the emission of methanethiol (MT), a malodorous compound produced during amino acid fermentation in agricultural and waste management settings. asabe.org By manipulating the growth rate difference between MT-producing bacteria (methionine fermenters) and MT-utilizing microorganisms (methanogens), the emission of this volatile sulfur compound can be effectively managed. asabe.org

Interactions with Cellular Components in In Vitro Biochemical Systems

In vitro studies have provided valuable insights into the interactions of this compound and its analogs with cellular components, particularly enzymes.

In vitro assays have been crucial for characterizing the activity of methylthio-alkane reductases. biorxiv.org These experiments typically measure the production of hydrocarbons such as ethylene, ethane, and methane from substrates like (2-methylthio)ethanol, ethyl methyl sulfide, and dimethyl sulfide. biorxiv.org Such assays have confirmed that these nitrogenase-like enzymes are responsible for the carbon-sulfur bond cleavage. biorxiv.org

Similarly, in vitro studies have been instrumental in revising our understanding of methanethiol oxidase (MTO) activity. By mixing purified MTO with methanethiol and analyzing the products, researchers demonstrated that sulfane sulfur, and not hydrogen sulfide, is the primary sulfur product. asm.orgnih.gov These experiments also showed that no hydrogen peroxide was produced, correcting a long-held assumption about the enzyme's mechanism. nih.gov

Studies on succinic acid itself in in vitro systems have revealed its effects on cellular processes. For example, research on human fibroblasts showed that increasing concentrations of succinic acid led to decreased cell proliferation and collagen synthesis, while increasing apoptosis and caspase-3 activity. nih.gov In another study using T-cell acute lymphoblastic leukemia (T-ALL) cell lines, succinic acid demonstrated a dose-dependent apoptotic effect, suggesting its potential as an anti-proliferative agent. nih.gov

The methionine precursor DL-2-hydroxy-(4-methylthio)butanoic acid (HMTBA) has been shown in an in vitro model of intestinal inflammation using Caco-2 cells to protect the epithelial barrier function. nih.gov This protective effect was attributed to the increased production of the antioxidants taurine and glutathione. nih.gov

These in vitro findings are essential for elucidating the biochemical mechanisms of these compounds and for exploring their potential applications in biotechnology and medicine.

Advanced Spectroscopic and Structural Characterization of 2 Methylthio Succinic Acid

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry provides critical information on the molecular weight and elemental composition of a compound, and its fragmentation pattern offers clues to its structure. The molecular formula of 2-(Methylthio)succinic acid is C₅H₈O₄S, giving it a monoisotopic mass of approximately 164.0143 g/mol .

High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Analysis of the fragmentation patterns, likely obtained via electron ionization (EI-MS), can be predicted based on the known stability of various fragments.

Predicted Key Fragment Ions in Mass Spectrometry

| m/z Value (Predicted) | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 164 | [M]⁺ | Molecular ion |

| 147 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 119 | [M - COOH]⁺ | Loss of a carboxyl group (decarboxylation) |

| 118 | [M - H₂O - CO]⁺ | Subsequent loss of water and carbon monoxide |

| 75 | [CH₃-S=CH₂]⁺ | Cleavage of the C-S bond with rearrangement |

| 61 | [CH₃S]⁺ | Methylthio cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy The IR spectrum of this compound is expected to be dominated by features from its carboxylic acid groups. Like other carboxylic acids, it likely exists as a hydrogen-bonded dimer in the solid state, which significantly affects the O-H and C=O stretching frequencies. researchgate.netnih.gov

Raman Spectroscopy Raman spectroscopy provides complementary information to IR. The C-S and S-H bonds, which are often weak in IR, can produce more prominent signals in Raman spectra. researchgate.netias.ac.in The symmetric vibrations of the carbon backbone are also typically Raman active.

Predicted Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode | Spectroscopy | Notes |

|---|---|---|---|

| 2500-3300 | O-H stretch | IR | A very broad band characteristic of hydrogen-bonded carboxylic acid dimers. |

| 2850-3000 | C-H stretch | IR, Raman | Aliphatic C-H stretching from the methyl and backbone protons. |

| ~1700-1720 | C=O stretch | IR, Raman | Strong absorption from the carbonyl groups. May be split into symmetric and asymmetric stretches. |

| ~1400-1440 | C-H bend | IR, Raman | Bending (scissoring, wagging) vibrations of the CH₂ and CH₃ groups. |

| ~1200-1300 | C-O stretch / O-H bend | IR | Strong, broad peak resulting from the coupling of C-O stretching and in-plane O-H bending. |

| ~920 | O-H bend (out-of-plane) | IR | A broad band characteristic of carboxylic acid dimers. |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although no crystal structure for this compound has been published, predictions can be made about its solid-state arrangement.

The molecule possesses a stereocenter at the C2 position. If a single enantiomer (e.g., (R)-2-(Methylthio)succinic acid) is crystallized, the crystal will belong to one of the 65 chiral space groups. If a racemic mixture is crystallized, it could form a racemic compound (with both enantiomers in the unit cell) or, less commonly, a conglomerate. The conformation of the succinic acid backbone (gauche vs. anti) would also be definitively established.

Chiroptical Spectroscopies (e.g., Circular Dichroism) for Stereochemical Assignment

Since this compound is a chiral molecule, it will be optically active, meaning its enantiomers will rotate plane-polarized light. Chiroptical techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful tools for assigning the absolute configuration (R or S) of a chiral molecule. pageplace.denih.gov

These techniques measure the differential absorption of left and right circularly polarized light. The resulting spectrum, with positive and negative peaks (known as Cotton effects), is a unique fingerprint of a molecule's three-dimensional structure.

For a molecule like this compound, experimental ECD or VCD spectra would need to be compared with spectra predicted by quantum chemical calculations (e.g., using Density Functional Theory). A study on the related compound (R)-diethyl 2-(methylthio)succinate demonstrated that such computational methods are effective in profiling conformational features, which is a crucial step for accurately determining the absolute configuration. researchgate.net This combined experimental and theoretical approach would be the definitive method for assigning the absolute stereochemistry of the enantiomers of this compound.

Computational Chemistry and Theoretical Investigations of 2 Methylthio Succinic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic Schrödinger equation, providing detailed information about electron distribution and orbital energies.

For a molecule like 2-(methylthio)succinic acid, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its electronic structure. wu.ac.th These calculations yield optimized molecular geometry and key electronic descriptors. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. nih.govnih.gov A smaller gap generally implies higher reactivity. ajchem-a.com

Furthermore, these calculations can generate a Molecular Electrostatic Potential (MEP) map. The MEP surface illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid groups and a region of varying potential around the sulfur atom, guiding an understanding of its intermolecular interactions.

A detailed study on the related compound 2-(methylthio)nicotinic acid using DFT (B3LYP/6-311G(d,p)) provides a template for the expected outcomes. researchgate.net The calculations identified the HOMO and LUMO distributions and determined global reactivity descriptors derived from their energies. researchgate.net

Table 1: Representative Global Reactivity Descriptors Calculated via DFT (Note: This table is illustrative, based on typical quantum chemical calculations for organic molecules, as specific values for this compound are not available in the cited literature.)

| Parameter | Definition | Typical Information Gained |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to ionization potential; electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron affinity; electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom/group to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates higher reactivity |

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While quantum calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and interactions with the environment, such as a solvent. escholarship.org

For this compound, MD simulations would be crucial for understanding its conformational flexibility. The parent molecule, succinic acid, is known to have two primary conformers related to the rotation around the central C-C bond: a gauche and an anti (or planar) form. researchgate.netnih.gov The introduction of a methylthio group at the C2 position would significantly influence the conformational landscape by introducing new steric and electronic effects.

An MD simulation would involve placing the this compound molecule in a simulation box filled with a solvent (e.g., water) and observing its behavior over nanoseconds to microseconds. mdpi.com The analysis of the simulation trajectory would reveal:

Preferred Dihedral Angles: The probability distribution of the key dihedral angles, particularly along the C-C-C-C backbone, would identify the most stable conformers in solution.

Solvation Structure: The simulation would show how solvent molecules arrange around the solute, particularly the formation of hydrogen bonds between water and the carboxylic acid groups.

Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the two carboxylic acid groups, and how this is influenced by the methylthio substituent and the surrounding solvent, could be assessed.

Studies on succinic acid have used computational scans of the potential energy surface (PES) to map the energy as a function of the central C-C torsion angle, identifying the twisted (gauche) conformer as being slightly lower in energy than the planar form, with a rotational barrier between them. researchgate.net A similar approach for this compound would clarify the energetic relationships between its possible conformers.

Mechanistic Studies of Chemical Reactions via Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction products, as well as calculate the activation energies that govern reaction rates.

For this compound, theoretical methods could be applied to study various potential reactions, such as cyclization to form an anhydride (B1165640), decarboxylation, or oxidation of the thioether group. A computational study on the unimolecular decomposition of succinic acid serves as an excellent example of this approach. nih.gov Using high-level G2M(CC2) theory, researchers investigated three primary decomposition pathways:

Dehydration: Formation of succinic anhydride and water, with a calculated barrier of 51.0 kcal/mol. nih.gov

Dehydration/Decarbonylation: Loss of water and carbon monoxide. nih.gov

Decarboxylation: Loss of carbon dioxide to form propanoic acid, with a barrier of 71.9 kcal/mol. nih.gov

These calculations showed that the specific conformer of succinic acid involved was crucial for each reaction pathway. nih.gov A similar computational investigation of this compound would involve:

Locating Reactants and Products: Optimizing the geometries of the starting material and all potential products.

Transition State Searching: Identifying the highest energy point along the lowest energy reaction path (the transition state).

Frequency Calculations: Confirming the nature of stationary points (minima for reactants/products, first-order saddle point for transition states) and calculating zero-point vibrational energies.

Rate Constant Prediction: Using theories like Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory to predict reaction kinetics based on the calculated energy barriers. nih.gov

Such studies would provide a detailed, step-by-step understanding of how this compound transforms chemically, which is often difficult to probe experimentally.

Prediction of Spectroscopic Parameters and Molecular Properties

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used in conjunction with a functional like B3LYP to calculate the magnetic shielding tensors for each nucleus. researchgate.netnih.gov These values are then referenced against a standard (e.g., tetramethylsilane, TMS) to yield predicted chemical shifts. Studies have shown that modern DFT methods can predict ¹H and ¹³C shifts with high accuracy. mdpi.com A computational study of 2-(methylthio)nicotinic acid successfully used the GIAO method to calculate its NMR spectrum. researchgate.net

Vibrational Spectroscopy (IR and Raman): The same DFT calculations used for geometry optimization also yield harmonic vibrational frequencies. mdpi.com These frequencies correspond to the vibrational modes of the molecule (e.g., C=O stretching, O-H bending, C-S stretching). The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental FT-IR and FT-Raman spectra. researchgate.net The calculations also provide theoretical intensities for IR absorption and Raman scattering, aiding in the assignment of complex experimental spectra. researchgate.netresearchgate.net

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for a Related Compound ((R)-(+)-Methylsuccinic Acid) (Data derived from a DFT study on a similar molecule to demonstrate the methodology. researchgate.net)

| Vibrational Mode Assignment | Calculated Frequency (cm⁻¹) (Scaled) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

| O-H stretch (dimer) | ~3050 | ~3048 | - |

| C=O stretch (non-bonded) | ~1740 | - | - |

| C=O stretch (H-bonded) | ~1680 | 1700 | 1651 |

| CH₂ scissoring | ~1420 | 1422 | 1421 |

| C-O stretch / O-H bend | ~1300 | 1310 | 1308 |

Ligand-Protein Interaction Modeling in Biochemical Contexts

In a biological setting, this compound may interact with various proteins. Computational methods like molecular docking and MD simulations are essential for studying these ligand-protein interactions. unibas.ch

Molecular Docking: This technique predicts the preferred binding orientation (pose) of a ligand within a protein's active site. nih.gov A scoring function is used to estimate the binding affinity, ranking different poses. For this compound, docking could be used to investigate its potential to bind to enzymes that process succinate (B1194679), such as succinate dehydrogenase or the succinate receptor (SUCNR1, also known as GPR91). nih.gov The methylthio group would introduce different steric and hydrophobic properties compared to succinate, potentially altering the binding mode and affinity. Docking studies on similar compounds have successfully identified key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the binding pocket. researchgate.netscienceopen.comresearchgate.net

Applications in Specialized Chemical and Material Science Fields Excluding Clinical/food/safety

Role as a Synthetic Building Block for Complex Organic Molecules

2-(Methylthio)succinic acid is a valuable precursor in organic synthesis due to its multiple reactive sites. The two carboxylic acid groups and the thioether linkage can undergo a variety of chemical transformations, allowing for the construction of more complex molecular architectures. The reactivity of this compound is analogous to other substituted succinic acids, which are recognized as important C4 platform compounds. chemicalbook.com

The carboxylic acid moieties can be converted into a wide range of functional groups, including esters, amides, acid chlorides, and anhydrides. These transformations are fundamental in multi-step syntheses. Furthermore, the thioether group can be oxidized to form sulfoxides or sulfones, introducing new functionalities and altering the electronic and steric properties of the molecule. This versatility makes this compound a useful intermediate. For instance, the synthesis of S-substituted thiosuccinic acid esters has been demonstrated through the Michael-type addition of thiols to fumarates, a reaction pathway relevant to the synthesis and subsequent modification of this compound. nih.gov

The strategic placement of the methylthio group provides a site for potential C-S bond cleavage or rearrangement reactions, further expanding its synthetic utility. This positions the compound as a key intermediate for creating molecules with specific stereochemical and functional properties, which is a cornerstone of modern organic synthesis. nih.gov

| Functional Group | Reaction Type | Product Class | Potential Application |

|---|---|---|---|

| Carboxylic Acids | Esterification | Diesters | Plasticizers, Solvents, Polymer Monomers |

| Carboxylic Acids | Amidation | Diamides | Pharmaceutical Intermediates, Polyamides |

| Carboxylic Acids | Reduction | Diols | Polyester Synthesis, Fine Chemicals |

| Thioether | Oxidation | Sulfoxide (B87167)/Sulfone | Chiral Auxiliaries, Biologically Active Molecules |

| Entire Molecule | Cyclization | Heterocyclic Compounds | Specialty Chemicals, Ligand Synthesis |

Development of Novel Polymer Precursors and Specialty Materials

Succinic acid and its derivatives are foundational monomers for producing biodegradable polyesters, such as poly(butylene succinate) (PBS). chemicalbook.commocedes.org The incorporation of substituents onto the succinic acid backbone is a well-established strategy for modifying the physical and chemical properties of these polymers. For example, copolymerizing 2-methylsuccinic acid into the polymer chain has been shown to alter the material's crystallization behavior and melting point. researchgate.netmdpi.com

Following this principle, this compound can be utilized as a specialty monomer to create novel polyesters or polyamides. The introduction of the sulfur-containing thioether group into the polymer backbone is expected to impart unique characteristics:

Modified Polarity and Hydrophilicity: The thioether group would increase the polarity of the polymer chain compared to PBS, potentially affecting its moisture absorption and dye-binding capabilities.

Altered Thermal Properties: The presence of the bulkier methylthio side group could disrupt chain packing, leading to lower crystallinity and a reduced melting point, which can be advantageous for processing. mdpi.com

Enhanced Degradability: The C-S bond in the thioether linkage might offer a new site for targeted chemical or enzymatic degradation, potentially allowing for more controlled breakdown of the material. nih.gov

Refractive Index Modification: Sulfur-containing polymers often exhibit higher refractive indices, a property that is valuable in optical applications.

These modified polymers could find use in specialty applications such as advanced coatings, films with tailored barrier properties, and materials for biomedical devices.

| Property | Poly(butylene succinate) (PBS) | Hypothetical Poly(butylene 2-(methylthio)succinate) |

|---|---|---|

| Monomers | Succinic acid, 1,4-Butanediol | This compound, 1,4-Butanediol |

| Backbone Structure | Linear Aliphatic | Aliphatic with Thioether Side Group |

| Expected Crystallinity | Semi-crystalline | Lower Crystallinity |

| Expected Melting Point | ~115 °C | Lower than PBS |

| Potential Unique Property | Good Biodegradability | Modified Polarity, Higher Refractive Index, Potentially Altered Degradation Profile |

Catalytic Applications and Ligand Design in Chemical Synthesis

The structure of this compound is well-suited for applications in coordination chemistry and catalysis. The two carboxylate groups can act as effective binding sites for metal ions, while the thioether sulfur can also participate in coordination. redalyc.org This allows the molecule to function as a multidentate ligand, forming stable chelate complexes with a variety of transition metals.

The potential coordination modes include:

Bidentate Ligand: Utilizing both carboxylate groups to bind to a metal center.

Tridentate Ligand: Involving both carboxylates and the thioether sulfur atom. This O-S-O donor arrangement can create a stable five- or six-membered chelate ring, depending on the coordination geometry.

The design of ligands is crucial for controlling the activity and selectivity of metal-based catalysts. nih.gov The thioether group, being a "soft" donor, has a particular affinity for later transition metals. researchgate.net By forming a complex with a metal like palladium, ruthenium, or copper, this compound could generate catalysts for reactions such as cross-coupling, hydrogenation, or oxidation. The steric and electronic properties of the ligand, influenced by the methylthio group, would play a direct role in the catalytic cycle and the efficiency of the transformation. researchgate.net The use of thiols and thioethers as transient or ancillary ligands that can modify catalytic activity is an area of active research. nih.gov

| Metal Center | Potential Coordination Mode | Potential Catalytic Application |

|---|---|---|

| Palladium (Pd) | Bidentate (O,O') or Tridentate (O,S,O') | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Ruthenium (Ru) | Tridentate (O,S,O') | Asymmetric hydrogenation, Transfer hydrogenation |

| Copper (Cu) | Bidentate (O,O') or Tridentate (O,S,O') | Oxidation reactions, Atom Transfer Radical Polymerization (ATRP) |

| Rhodium (Rh) | Tridentate (O,S,O') | Hydroformylation |

Research into Surfactant Properties and Interfacial Chemistry

Surfactants are amphiphilic molecules containing both hydrophilic (water-attracting) and hydrophobic (water-repelling) segments. Derivatives of succinic acid are known to be a class of surfactants with excellent surface and interfacial properties. mdpi.com this compound fits the structural requirements of a surfactant molecule. The two carboxylic acid groups, which would be deprotonated to carboxylates in neutral or alkaline water, form a strong, polar hydrophilic head. The methylthio group and the ethyl backbone constitute the nonpolar, hydrophobic tail.

This molecular structure suggests that this compound and its ester derivatives could effectively reduce the surface tension of water. Research on related succinic acid-based surfactants has shown their ability to form micelles and emulsions, making them useful as wetting agents, dispersants, and emulsifiers. mdpi.comgoogle.comudt.cl The presence of the sulfur atom in the hydrophobic tail could also influence its adsorption at interfaces and its interaction with different phases, potentially offering advantages over conventional hydrocarbon-based surfactants in specific formulations. Studies on similar anionic-nonionic surfactants derived from succinic acid have explored their interfacial properties through molecular dynamics simulations, providing insight into their behavior at oil-water interfaces. mdpi.com

| Surfactant Type | Hydrophilic Group | Hydrophobic Group | Noted Property |

|---|---|---|---|

| Alkenyl Succinic Acid Amides google.com | Amide (e.g., Glucamide) | Alkenyl Chain | Effective as dispersants and adjuvants |

| Lignin-derived Succinates udt.cl | Carboxylate | Lignin + Alkenyl Chain | Decreases surface tension of water |

| Anionic-Nonionic Succinate (B1194679) Derivatives mdpi.com | Carboxylate + Polyether | Alkyl Chain | Excellent surface-interfacial properties |

| This compound (Hypothetical) | Dicarboxylate | Methylthioethyl group | Potential for surface tension reduction |

Role in Agrochemical Research as Synthetic Intermediates or Analogues

Succinic acid and its derivatives have found various applications in the agrochemical sector. For example, succinic acid itself has been investigated for use as an insecticide, deriving from natural sources like marine fungal metabolites. google.com A well-known derivative, succinic acid 2,2-dimethylhydrazide (also known as daminozide (B1669788) or Alar), has been used as a plant growth regulator. researchgate.net Furthermore, metal complexes of succinic acid have demonstrated fungicidal properties against common plant pathogens. mdpi.comespublisher.com

Given this context, this compound serves as a compound of interest for agrochemical research. It can be used as a synthetic intermediate to build more complex pesticide molecules, where the succinate core provides a biodegradable scaffold and the thioether group can be a site for further functionalization. The thioether moiety is a feature in several classes of existing pesticides.

Alternatively, the compound itself or its metal complexes could be screened for biological activity. Amino acids and their derivatives are known to possess insecticidal and fungicidal properties at certain concentrations. mdpi.com As a modified dicarboxylic acid, this compound could potentially interact with metabolic pathways in insects or fungi, exhibiting inhibitory effects. Its role as a signaling compound or metabolic regulator, similar to succinic acid in plants, could also be an area of investigation. mdpi.com

| Compound | Type of Activity | Target/Application |

|---|---|---|

| Succinic acid google.com | Insecticidal | General insecticide, tested against aphids |

| Succinic acid 2,2-dimethylhydrazide (Daminozide) researchgate.net | Plant Growth Regulator | Control of plant height and flowering time |

| Copper-Succinate Complexes mdpi.comespublisher.com | Fungicidal | Inhibition of phytopathogenic fungi (e.g., Fusarium) |

| Silver-Succinate Complexes espublisher.com | Fungicidal, Growth Stimulating | Inhibition of phytopathogens, promotion of seed germination |

| Amino Acid Derivatives mdpi.com | Insecticidal, Fungicidal, Herbicidal | Broad-spectrum pest and weed control |

Advanced Analytical Methodologies for Research Oriented Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of 2-(Methylthio)succinic acid due to its high sensitivity and selectivity. The development of a robust LC-MS/MS method involves careful optimization of chromatographic separation and mass spectrometric detection parameters.

Chromatographic Separation: Reversed-phase liquid chromatography (RP-LC) is commonly employed for the separation of polar analytes like dicarboxylic acids. However, the high polarity of this compound can lead to poor retention on traditional C18 columns. To overcome this, several strategies can be implemented. One approach is the use of polar-embedded or polar-endcapped C18 columns, which provide enhanced retention for polar compounds. Another effective technique is Hydrophilic Interaction Liquid Chromatography (HILIC), which utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent, promoting the retention of polar analytes. nih.govepo.org

A typical mobile phase for RP-LC analysis would consist of an aqueous component with a small amount of acid (e.g., 0.1% formic acid) to ensure the analyte is in its protonated form, and an organic modifier like methanol (B129727) or acetonitrile (B52724). nih.gov A gradient elution, starting with a low organic phase concentration and gradually increasing, is often necessary to achieve optimal separation from matrix components. mtc-usa.com

Mass Spectrometric Detection: Electrospray ionization (ESI) is the preferred ionization technique for polar molecules like this compound, typically operating in the negative ion mode to deprotonate the carboxylic acid groups. nih.gov Detection is performed using a tandem mass spectrometer, most commonly a triple quadrupole (QqQ) instrument, operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the deprotonated molecule ([M-H]⁻) as the precursor ion in the first quadrupole, fragmenting it in the collision cell, and monitoring specific product ions in the third quadrupole. This high selectivity minimizes interference from co-eluting compounds. nih.gov

Below is a table summarizing typical LC-MS/MS parameters for the analysis of a compound structurally similar to this compound.

| Parameter | Typical Condition |

|---|---|

| LC Column | HILIC or Polar-Embedded RP-C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion ([M-H]⁻) | To be determined for this compound |

| Product Ions | To be determined from fragmentation studies |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is another highly sensitive and selective technique for the analysis of organic acids. However, due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. silcotek.com

Derivatization: The most common derivatization technique for carboxylic acids is silylation, which involves replacing the active hydrogen atoms of the carboxyl groups with a trimethylsilyl (B98337) (TMS) group. ingenieria-analitica.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. The reaction is typically carried out at an elevated temperature (e.g., 70-100°C) for a specific duration to ensure complete derivatization.

GC Separation: The derivatized analyte is then separated on a GC column, typically a non-polar or medium-polarity capillary column (e.g., DB-5MS or HP-5MS). The oven temperature is programmed to ramp up, allowing for the separation of analytes based on their boiling points and interaction with the stationary phase.

MS Detection and Selective Detectors: Following separation, the analyte is detected by a mass spectrometer, which provides both quantitative data and structural information based on the fragmentation pattern of the derivative. For enhanced selectivity for sulfur-containing compounds in complex matrices, a sulfur-specific detector, such as a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD), can be used in parallel with the MS. ingenieria-analitica.comshimadzu.comgcms.cz This dual-detector setup helps to pinpoint sulfur-containing peaks in a complex chromatogram. ingenieria-analitica.com

The following table outlines typical GC-MS parameters for the analysis of derivatized organic acids.

| Parameter | Typical Condition |

|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS or MSTFA |

| Reaction Conditions | 70°C for 60 minutes |

| GC Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Injection Mode | Splitless |

| Oven Program | Initial 80°C, ramp to 280°C at 10°C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Acquisition | Scan mode or Selected Ion Monitoring (SIM) |

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary electrophoresis (CE) is an excellent alternative for the analysis of small, charged molecules like this compound. chromatographyonline.com It offers high separation efficiency, short analysis times, and low sample and reagent consumption. nih.gov The separation in CE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio. chromatographyonline.comnih.gov

Separation and Detection: In a typical Capillary Zone Electrophoresis (CZE) method, a fused-silica capillary is filled with a background electrolyte (BGE) buffer. scielo.br For organic acids, a phosphate (B84403) or borate (B1201080) buffer at a pH that ensures the deprotonation of the carboxylic acid groups is commonly used. nih.govkapillarelektrophorese.eu The sample is introduced into the capillary, and a high voltage is applied.

Detection is often achieved using a UV detector. nih.gov Direct UV detection is possible by monitoring the absorbance of the carboxyl group at low wavelengths (around 200-210 nm). kapillarelektrophorese.eu However, for higher sensitivity, indirect UV detection can be employed. This involves adding a chromophore with high molar absorptivity to the BGE, which creates a high background absorbance. The non-absorbing analyte displaces the chromophore, leading to a decrease in absorbance as it passes the detector. chromatographyonline.com Coupling CE with mass spectrometry (CE-MS) can also be performed for enhanced specificity and sensitivity. chromatographyonline.com

A summary of typical CE conditions for organic acid analysis is presented below.

| Parameter | Typical Condition |

|---|---|

| Capillary | Fused-silica (e.g., 50 µm i.d., 50 cm total length) |

| Background Electrolyte (BGE) | 20-50 mM Phosphate or Borate buffer |

| pH | 6.0 - 8.0 |

| Applied Voltage | -20 to -30 kV |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | Indirect UV at 254 nm or Direct UV at 200 nm |

| Temperature | 25°C |

Sample Preparation and Derivatization Techniques for Complex Matrices

Effective sample preparation is critical to remove interferences and enrich the analyte from complex biological matrices such as plasma, urine, or tissue extracts. The presence of a sulfur atom in this compound may require specific considerations to prevent oxidation or other unwanted reactions. nih.gov

Extraction: For biological fluids, protein precipitation using cold organic solvents like acetonitrile or methanol is a common first step. This is often followed by centrifugation to remove the precipitated proteins. For more complex matrices, solid-phase extraction (SPE) can provide a cleaner extract. Weak anion exchange (WAX) or mixed-mode SPE cartridges can be effective for selectively retaining and eluting organic acids. phenomenex.com

Derivatization for Enhanced Detection: As mentioned for GC-MS, derivatization is essential to increase volatility. For LC-MS, derivatization can also be employed to improve chromatographic retention and enhance ionization efficiency. For instance, derivatizing the carboxylic acid groups can lead to better performance in reversed-phase chromatography. Reagents like n-butanol have been used to create butyl esters of dicarboxylic acids, which enhances their signal intensity in positive ion mode ESI-MS. nih.gov For thiol-containing sulfur metabolites, protection of the thiol group with reagents like N-ethyl maleimide (B117702) has been shown to be effective, although this compound contains a more stable thioether linkage. nih.gov

Method Validation and Quality Control in Research Settings

To ensure the reliability and reproducibility of quantitative data, any analytical method developed for this compound must be thoroughly validated. scielo.br In a research environment, a "fit-for-purpose" validation is often conducted, focusing on key parameters relevant to the study's objectives. nih.gov

Key Validation Parameters:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is typically assessed by analyzing blank matrix samples and comparing them to spiked samples.

Linearity and Range: The concentration range over which the method provides a linear response. This is determined by analyzing a series of calibration standards and evaluating the correlation coefficient (r²) of the resulting curve, which should ideally be >0.99. demarcheiso17025.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. The LOQ is the lowest point on the calibration curve that can be determined with acceptable precision and accuracy. demarcheiso17025.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). scielo.br

Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. This is a critical parameter in LC-MS/MS and is assessed by comparing the analyte response in a post-extraction spiked sample to that in a pure solvent.

Stability: The stability of the analyte in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage). demarcheiso17025.com

Quality Control (QC): During routine analysis, QC samples are included in each analytical batch to monitor the performance of the method and ensure the validity of the results for the unknown samples.

The table below provides typical acceptance criteria for method validation in a research setting.

| Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (r²) | ≥ 0.99 |

| Accuracy (% Bias) | Within ±15% (±20% at LOQ) |

| Precision (% RSD or % CV) | ≤ 15% (≤ 20% at LOQ) |

| Recovery | Consistent and reproducible |

| Matrix Effect | Preferably between 85-115% |

Future Research Directions and Emerging Paradigms for 2 Methylthio Succinic Acid

Exploration of Sustainable and Green Synthetic Routes

The industrial viability of 2-(Methylthio)succinic acid is intrinsically linked to the development of eco-friendly and economically feasible synthetic methodologies. While traditional chemical synthesis often relies on petroleum-based feedstocks, future research must pivot towards greener alternatives, mirroring the progress made with its parent compound, succinic acid. mcgill.ca

A primary research avenue involves leveraging bio-based succinic acid, which can be produced via microbial fermentation of renewable resources. nih.gov Building upon this, research into biocatalytic routes for the subsequent methylthiolation step is critical. This could involve enzyme-catalyzed reactions that offer high specificity and operate under mild conditions, thereby reducing energy consumption and waste generation. Enzymes such as methyltransferases or those involved in thioether biosynthesis could be explored for their ability to catalyze the addition of a methylthio group to a succinic acid precursor. nih.govnih.gov Another promising approach is the development of chemo-catalytic methods that utilize earth-abundant metal catalysts and green solvents. researchgate.net

Future investigations should focus on:

Metabolic Engineering: Genetically modifying microorganisms to produce this compound directly from simple sugars, integrating both the dicarboxylic acid synthesis and the sulfur incorporation steps into a single fermentation process.

Enzyme Discovery and Engineering: Screening for novel enzymes with high catalytic efficiency for thioether synthesis and using protein engineering to optimize their performance for industrial-scale production. researchgate.netchemrxiv.org

Integrated Biorefinery Concepts: Designing processes where waste streams from other industries (e.g., sulfur-rich effluents) can be used as a feedstock for the methylthio group, aligning with the principles of a circular economy. nih.gov

| Synthetic Strategy | Description | Potential Advantages | Research Challenges |

|---|---|---|---|

| Whole-Cell Biocatalysis | Use of engineered microorganisms to convert renewable feedstocks (e.g., glucose) directly into this compound. | Consolidated processing, use of renewable resources, reduced waste. | Complex metabolic pathway engineering, potential for low yields and product toxicity to microbes. |

| Enzymatic Synthesis | In vitro use of isolated enzymes to catalyze the methylthiolation of bio-based succinic acid or its derivatives. | High selectivity, mild reaction conditions, high purity of products. | Enzyme stability and cost, need for cofactor recycling systems. |

| Chemo-catalysis with Green Solvents | Catalytic conversion using sustainable catalysts (e.g., non-precious metals) in environmentally benign solvents. | High throughput, potential for scalability, broader substrate scope. | Catalyst deactivation, product separation challenges, solvent recyclability. |

Deeper Understanding of its Role in Biogeochemical Cycles

Organosulfur compounds are integral to global biogeochemical cycles, particularly the sulfur and carbon cycles. jst.go.jp While the roles of simple sulfur compounds like dimethyl sulfide (B99878) are well-documented, the environmental fate and function of more complex molecules such as this compound remain largely unknown. Future research is needed to elucidate whether this compound acts as a key intermediate in the microbial metabolism of sulfur-containing organic matter in various ecosystems, from terrestrial soils to marine environments. iaea.org

Key research questions to be addressed include:

Is this compound a natural product of microbial metabolism? nih.gov

What specific metabolic pathways are involved in its formation and degradation?

How does its presence influence microbial community structure and function? oup.comoup.com

Could it serve as a signaling molecule in microbial communications?

Investigating these questions will require advanced analytical techniques to detect and quantify the compound in complex environmental matrices. This knowledge will not only enhance our fundamental understanding of biogeochemical cycles but could also reveal novel biotechnological applications, such as bioremediation strategies for sulfur-polluted environments.

Application of Artificial Intelligence and Machine Learning in Compound Design

The structural versatility of this compound makes it an attractive building block for the synthesis of novel polymers and functional materials. However, traditional trial-and-error approaches to materials discovery are often slow and resource-intensive. bris.ac.uk Artificial intelligence (AI) and machine learning (ML) offer a paradigm shift, enabling the rapid in-silico design and property prediction of new materials derived from this compound. nih.govextrapolations.com

Future research should harness AI and ML for:

Predicting Physicochemical Properties: Developing ML models to accurately predict the properties of this compound derivatives, such as solubility, thermal stability, and reactivity, based solely on their molecular structure. ulster.ac.ukmdpi.comresearchgate.net

Inverse Design of Polymers: Utilizing generative models to design novel polymers incorporating this compound that possess specific, targeted properties (e.g., biodegradability, mechanical strength, or thermal resistance). mdpi.comacs.org

Optimizing Synthetic Routes: Employing machine learning algorithms to analyze vast reaction databases and predict the optimal conditions for synthesizing derivatives of this compound, thereby accelerating experimental workflows. nih.gov

| AI/ML Application | Objective | Expected Outcome |

|---|---|---|

| Quantitative Structure-Property Relationship (QSPR) Modeling | Predict the physical, chemical, and biological properties of novel derivatives. | Accelerated screening of candidate molecules with desired characteristics, reducing the need for extensive laboratory testing. nih.gov |

| Generative Adversarial Networks (GANs) | Design new polymer structures with this compound as a monomer. | Identification of novel bio-based polymers with tailored functionalities for specific applications. |

| Reaction Informatics | Predict optimal reaction conditions and synthetic pathways. | More efficient and sustainable chemical syntheses, with higher yields and fewer byproducts. |

Development of Novel Analytical Probes and Sensors for Research

To fully investigate the biological and environmental roles of this compound, sensitive and selective detection methods are paramount. Currently, there is a lack of analytical tools specifically designed for this compound. Future research should focus on creating novel probes and sensors capable of detecting and quantifying this compound in complex biological and environmental samples.

Promising avenues for research include:

Fluorescent Probes: Designing fluorescent molecules that exhibit a change in their optical properties upon selectively binding to this compound. This could be achieved by targeting either the dicarboxylic acid moiety or the unique methylthio group. researchgate.netsemanticscholar.orgmdpi.comencyclopedia.pub

Biosensors: Developing enzyme- or transcription factor-based biosensors. labpartnering.org An enzyme that specifically metabolizes this compound could be immobilized on an electrode to create an amperometric sensor. researchgate.net Alternatively, engineered microorganisms that produce a reporter signal (e.g., fluorescence) in the presence of the compound could be developed. labpartnering.org

Chiroptical Sensors: Creating systems for the enantioselective detection of chiral derivatives of the compound, which is crucial for studying its stereospecific interactions in biological systems. nih.gov

| Sensor Type | Detection Principle | Potential Application |

|---|---|---|

| Fluorescent Probes | Changes in fluorescence intensity or wavelength upon binding to the target molecule. biorxiv.org | Real-time imaging of the compound in living cells and tissues. |

| Electrochemical Biosensors | Enzymatic reaction with the target produces an electrical signal. mdpi.com | Rapid and quantitative measurement in environmental water samples or industrial process streams. |

| Transcription Factor-Based Sensors | Binding of the target molecule to a specific transcription factor triggers the expression of a reporter gene. | High-throughput screening for microbial strains that produce or degrade the compound. labpartnering.org |

| Magnetic Resonance Spectroscopy Imaging (MRSI) | Utilizing hyperpolarized 13C-labeled compounds to act as pH sensors in biological systems. nih.gov | Non-invasive in vivo monitoring of metabolic processes involving the compound. |

Interdisciplinary Research Integrating Chemistry, Biology, and Materials Science

The multifaceted potential of this compound necessitates a highly interdisciplinary research approach. Progress in this field will depend on the seamless integration of expertise from chemistry, biology, and materials science.

Chemistry and Materials Science: Chemists will be essential for developing the sustainable synthetic routes discussed earlier. acs.org Materials scientists can then use the resulting compound and its derivatives to create and characterize novel bio-based polymers, such as polyesters and polyamides, with unique properties conferred by the sulfur linkage. bohrium.comresearchgate.netahb-global.com The presence of the thioether group could, for instance, enhance thermal stability, alter refractive index, or provide a site for further chemical modification.

Biology and Biochemistry: Biologists and biochemists are needed to unravel the compound's role in living systems. This includes investigating its metabolic pathways, its potential as a signaling molecule, and its interactions with enzymes and proteins. wikipedia.orgdiabetesjournals.org For example, given that succinate (B1194679) itself has been shown to inhibit certain cytochrome P450 enzymes and influence fat metabolism, it is crucial to understand the biological activity of its methylthio derivative. nih.govmdpi.com

Pharmaceutical and Food Sciences: The parent compound, succinic acid, has numerous applications in the pharmaceutical and food industries. nih.govresearchgate.netmdpi.com Interdisciplinary collaborations could explore whether this compound or its derivatives possess beneficial biological activities, such as antimicrobial or antioxidant properties, that could be harnessed for medical or nutritional purposes. drugbank.com

By fostering collaboration between these diverse fields, the scientific community can accelerate the journey of this compound from a molecule of academic curiosity to a valuable component in a new generation of sustainable materials and technologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.